molecular formula C17H21N3O3S B2761367 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 2380071-71-4

2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Katalognummer B2761367
CAS-Nummer: 2380071-71-4
Molekulargewicht: 347.43
InChI-Schlüssel: SFVUZIVWHJSBTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.

Wirkmechanismus

2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to stabilize the tumor suppressor protein p53, which is mutated or lost in many types of cancer. Stabilization of p53 leads to the activation of downstream pathways that induce apoptosis and cell cycle arrest, preventing the proliferation of cancer cells. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide also inhibits the binding of the oncoprotein MDM2 to p53, which promotes p53 degradation and inactivation.
Biochemical and Physiological Effects
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to induce apoptosis in cancer cells, but not in normal cells, indicating its selectivity for cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their efficacy.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been extensively studied, making it a well-characterized compound. However, 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has some limitations as well. It has poor solubility in water, which can limit its use in in vivo studies. It also has low bioavailability, which can limit its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide. One direction is to improve its solubility and bioavailability, which can enhance its efficacy in vivo. Another direction is to investigate its potential use in combination with other cancer therapies, such as immunotherapy. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to have neuroprotective effects, indicating its potential use in neurodegenerative diseases. Further studies are needed to fully explore the potential of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide in these areas.

Synthesemethoden

The synthesis of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide involves the reaction of 2,3-dioxopyrazine-1-acetic acid with cyclohexylamine and thiophen-2-ylmethylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography and characterized by spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Wissenschaftliche Forschungsanwendungen

2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, including breast, prostate, and colon cancer cells. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Eigenschaften

IUPAC Name

2-(4-cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-15(18-11-14-7-4-10-24-14)12-19-8-9-20(17(23)16(19)22)13-5-2-1-3-6-13/h4,7-10,13H,1-3,5-6,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVUZIVWHJSBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.